molecular formula C14H15N3S B3958557 4-(2-cyclohexen-1-yl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-(2-cyclohexen-1-yl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B3958557
M. Wt: 257.36 g/mol
InChI Key: WDCRBLLHFAUTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-cyclohexen-1-yl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPTT and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of CPTT is not fully understood. However, it has been suggested that CPTT exerts its biological activity by interacting with various enzymes and proteins. CPTT has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. CPTT has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
CPTT has been found to have various biochemical and physiological effects. In animal studies, CPTT has been found to reduce inflammation and oxidative stress. CPTT has also been found to reduce the level of blood glucose and cholesterol in diabetic rats. In addition, CPTT has been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

CPTT has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities. However, one limitation of CPTT is that its mechanism of action is not fully understood. In addition, more studies are needed to determine the optimal dosage and toxicity of CPTT.

Future Directions

There are several future directions for the study of CPTT. One direction is to study the potential use of CPTT as an insecticide and plant growth regulator. Another direction is to study the potential use of CPTT in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Further studies are also needed to determine the optimal dosage and toxicity of CPTT.
Conclusion:
In conclusion, CPTT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPTT has been synthesized using different methods and has been found to exhibit various biological activities. However, more studies are needed to determine the optimal dosage and toxicity of CPTT. Future studies should focus on the potential use of CPTT as an insecticide, plant growth regulator, and in the treatment of various diseases.

Scientific Research Applications

CPTT has been studied for its potential applications in various fields. In the field of medicine, CPTT has been found to exhibit antimicrobial, anti-inflammatory, and anticancer activities. CPTT has also been studied for its potential use as an antioxidant and as an inhibitor of acetylcholinesterase activity. In the field of agriculture, CPTT has been studied for its potential use as a plant growth regulator and as an insecticide.

properties

IUPAC Name

4-cyclohex-2-en-1-yl-3-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c18-14-16-15-13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCRBLLHFAUTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)N2C(=NNC2=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-cyclohexen-1-yl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
Reactant of Route 2
4-(2-cyclohexen-1-yl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
Reactant of Route 3
4-(2-cyclohexen-1-yl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 4
4-(2-cyclohexen-1-yl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 5
4-(2-cyclohexen-1-yl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 6
4-(2-cyclohexen-1-yl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

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